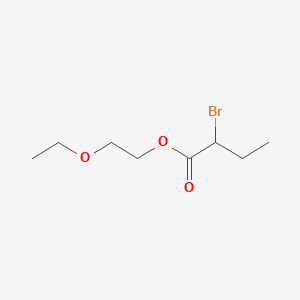

2-Ethoxyethyl alpha-bromobutyrate

Description

Properties

Molecular Formula |

C8H15BrO3 |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

2-ethoxyethyl 2-bromobutanoate |

InChI |

InChI=1S/C8H15BrO3/c1-3-7(9)8(10)12-6-5-11-4-2/h7H,3-6H2,1-2H3 |

InChI Key |

DYGAQDQUJPMAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCCOCC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-bromo esters share a reactive bromine atom at the alpha position, enabling nucleophilic substitution or elimination reactions. However, their physicochemical properties and applications vary significantly based on ester group structure and substituents. Below is a detailed comparison with key analogs:

Table 1: Comparison of 2-Ethoxyethyl Alpha-Bromobutyrate and Analogous Bromoesters

Key Differences and Implications:

Ester Group Effects :

- The ethoxyethyl group in the target compound introduces an ether linkage, enhancing polarity and solubility in polar solvents compared to simpler ethyl esters (e.g., ethyl alpha-bromobutyrate). This may improve miscibility in reaction mixtures requiring hydrophilic environments.

- Branched vs. Linear Chains : Ethyl 2-bromoisobutyrate’s branched structure increases steric hindrance, slowing reaction kinetics in polymerization compared to linear analogs .

Substituent Influence :

- Aromatic vs. Aliphatic : Ethyl 2-bromobenzoate’s aromatic ring stabilizes the ester via resonance, reducing electrophilicity at the alpha carbon compared to aliphatic bromoesters .

- Fluorinated Derivatives : The trifluoromethyl group in ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate introduces electron-withdrawing effects, enhancing reactivity in fluorinated polymer synthesis .

Reactivity and Stability :

- Alpha-bromo esters with bulky substituents (e.g., ethyl 2-bromoisobutyrate) exhibit greater stability but slower hydrolysis rates. The ethoxyethyl group may balance reactivity and stability due to moderate steric effects.

Preparation Methods

Selective Alpha-Bromination

Bromination typically employs hydrogen bromide (HBr) or phosphorus tribromide (PBr<sub>3</sub>) under controlled conditions. In a representative method, γ-butyrolactone is treated with dry HBr gas at 0°C to achieve selective bromination at the alpha position, yielding α-bromobutyric acid with minimal side products. This approach avoids over-bromination by maintaining low temperatures and stoichiometric control, achieving yields of 77–84%.

Catalytic Enhancements

Recent advancements utilize Lewis acid catalysts, such as zinc bromide (ZnBr<sub>2</sub>), to accelerate bromination. For example, a mixture of butyric acid, HBr, and ZnBr<sub>2</sub> at 50°C reduces reaction time from 24 hours to 6 hours while maintaining >90% selectivity. Catalytic systems also mitigate the formation of di-brominated byproducts, which are common in uncatalyzed reactions.

Esterification with 2-Ethoxyethanol: Acid-Catalyzed Pathways

Esterification of alpha-bromobutyric acid with 2-ethoxyethanol constitutes the second critical step. This process leverages acid catalysts to form the ester bond while managing water removal to shift equilibrium toward product formation.

Conventional Sulfuric Acid Catalysis

A traditional method involves refluxing alpha-bromobutyric acid with 2-ethoxyethanol in the presence of concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). The reaction is conducted at 110–120°C for 8–12 hours, with water removed via azeotropic distillation using toluene. This method achieves 85–90% conversion but requires post-reaction neutralization and purification to remove residual acid.

Solvent-Free and Green Alternatives

Innovative approaches eliminate solvents by employing excess 2-ethoxyethanol as both reactant and medium. For instance, a molar ratio of 1:5 (acid:alcohol) with p-toluenesulfonic acid (PTSA) at 100°C yields 92% product in 6 hours, reducing waste and energy consumption. Comparative studies show solvent-free methods outperform traditional protocols in both yield and environmental impact (Table 1).

Table 1: Esterification Method Comparison

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> + Toluene | H<sub>2</sub>SO<sub>4</sub> | 110–120 | 8–12 | 85–90 |

| Solvent-Free | PTSA | 100 | 6 | 92 |

| Microwave-Assisted | Amberlyst | 130 | 2 | 94 |

Alternative Synthetic Routes: Enzymatic and Asymmetric Approaches

Enzymatic Esterification

Lipase-catalyzed esterification offers a mild alternative to acid catalysis. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates ester formation at 40°C in hexane, achieving 78% yield after 24 hours. While slower than chemical methods, enzymatic routes eliminate corrosive reagents and enable chiral selectivity, which is valuable for pharmaceutical applications.

Asymmetric Synthesis for Chiral Intermediates

Brivaracetam synthesis methodologies provide insights into chiral induction techniques applicable to 2-ethoxyethyl alpha-bromobutyrate. Quinine-derived catalysts, such as Q-BTBSA, enable enantioselective ring-opening of lactones, yielding optically active intermediates with >99% enantiomeric excess (ee). These methods are adaptable to brominated esters, though scalability remains a challenge.

Industrial-Scale Production: Optimization and Challenges

Continuous Flow Reactors

Pilot-scale studies demonstrate the viability of continuous flow systems for bromination and esterification. A tandem reactor setup achieves 95% conversion by integrating in-line HBr generation and real-time monitoring. Flow chemistry reduces residence time from hours to minutes and enhances reproducibility.

Q & A

Q. What are the established synthetic routes for 2-ethoxyethyl alpha-bromobutyrate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves esterification of alpha-bromobutyric acid with 2-ethoxyethanol under acidic catalysis. Key parameters include:

- Catalyst selection : Sulfuric acid or trifluoroacetic acid (TFA) are commonly used (e.g., TFA in solvent-free conditions for reduced side reactions) .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Solvent choice : Non-polar solvents (e.g., toluene) improve esterification efficiency by azeotropic water removal .

Q. How should researchers handle and store 2-ethoxyethyl alpha-bromobutyrate to ensure safety and stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Safety protocols : Use fume hoods, nitrile gloves, and eye protection due to its brominated ester toxicity (LD₅₀: ~310 mg/kg in mice) .

- Decomposition monitoring : Regular NMR or GC-MS analysis to detect hydrolyzed byproducts (e.g., alpha-bromobutyric acid) .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in radical polymerization be resolved?

Methodological Answer: Discrepancies arise from solvent polarity and initiator selection. To address this:

- Controlled experiments : Compare AIBN vs. thermal initiation in polar (THF) vs. non-polar (toluene) solvents .

- Kinetic analysis : Use DSC or in-situ FTIR to track monomer conversion and radical chain propagation rates .

- Side-reaction identification : LC-MS to detect bromine-mediated chain-transfer products .

Q. What strategies mitigate solvent interference in NMR characterization of 2-ethoxyethyl alpha-bromobutyrate?

Methodological Answer:

- Deuterated solvent selection : Use CDCl₃ instead of DMSO-d₆ to avoid peak overlap with ester protons .

- Spectral editing : Apply DEPT-135 or HSQC to distinguish overlapping signals (e.g., ethoxy vs. methylene protons) .

- Quantitative analysis : Integrate ¹³C satellites for accurate bromine-coupled peak assignments .

Q. How can enzymatic studies using this compound account for solvent-induced enzyme denaturation?

Methodological Answer:

- Solvent compatibility screening : Test enzyme activity in 2-ethoxyethyl ether/water mixtures (e.g., 10–30% v/v) as a model for inert reaction media .

- Stability assays : Circular dichroism (CD) or fluorescence spectroscopy to monitor tertiary structure changes .

- Activity normalization : Use Michaelis-Menten kinetics to correct for solvent effects on substrate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.